molecular formula C16H21N3O2S B12490522 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No.: B12490522
M. Wt: 319.4 g/mol
InChI Key: IUUPWZXQLISCPC-UHFFFAOYSA-N
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Description

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 1,3,4-thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest in medicinal chemistry .

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C16H21N3O2S/c1-4-11(5-2)14(20)17-16-19-18-15(22-16)12-7-9-13(10-8-12)21-6-3/h7-11H,4-6H2,1-3H3,(H,17,19,20)

InChI Key

IUUPWZXQLISCPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxybenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent to form the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with 2-ethylbutanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA replication in cancer cells, thereby preventing their proliferation . The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: The parent compound with a similar core structure.

    N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide: A derivative with a methoxy group instead of an ethoxy group.

    N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide: A derivative with a chloro group instead of an ethoxy group

Uniqueness

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

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